molecular formula C7H8BrN B1277772 3-Bromo-N-methylaniline CAS No. 66584-32-5

3-Bromo-N-methylaniline

Cat. No.: B1277772
CAS No.: 66584-32-5
M. Wt: 186.05 g/mol
InChI Key: HKOSFZXROYRVJT-UHFFFAOYSA-N
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Description

3-Bromo-N-methylaniline is an organic compound with the molecular formula C7H8BrN. It is a derivative of aniline, where a bromine atom is substituted at the third position of the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is used in various chemical syntheses and has applications in different scientific fields.

Scientific Research Applications

3-Bromo-N-methylaniline has several applications in scientific research:

Safety and Hazards

When handling 3-Bromo-N-methylaniline, it is advised to wash face, hands, and any exposed skin thoroughly after handling . Do not eat, drink, or smoke when using this product . Wear protective gloves, protective clothing, eye protection, and face protection . Avoid breathing dust, fume, gas, mist, vapors, or spray . Use only outdoors or in a well-ventilated area . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .

Future Directions

3-Bromo-N-methylaniline is an important organic intermediate used to synthesize substituted aniline products . It is used in the synthesis of 1,7-dihalo Tröger’s base isomers . It is suitable for use to investigate the reactions of distonic 4-(N,N,N-trimethylammonium)-2-methylphenyl and 5-(N,N,N-trimethylammonium)-2-methylphenyl radical cations with O2 by ion-trap mass spectrometry . Therefore, it can be expected that future research and development will continue to explore its potential applications in various fields.

Biochemical Analysis

Biochemical Properties

3-Bromo-N-methylaniline plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, potentially leading to cellular damage or modulation of enzyme activity . Additionally, this compound can bind to proteins through non-covalent interactions, affecting their structure and function .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating the activity of key proteins in the MAPK pathway, this compound can alter gene expression and cellular metabolism . Furthermore, this compound has been reported to induce oxidative stress in cells, leading to the activation of stress response pathways and potential cell damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, it can inhibit the activity of cytochrome P450 enzymes by binding to the active site, preventing the metabolism of substrates . Additionally, this compound can form covalent adducts with nucleophilic sites on proteins and DNA, leading to changes in their structure and function . These interactions can result in altered gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro studies has shown that it can lead to cumulative cellular damage, particularly through the induction of oxidative stress and the formation of reactive intermediates . In in vivo studies, prolonged exposure has been associated with changes in tissue morphology and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can induce significant toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. Toxicity studies have shown that high doses of this compound can lead to oxidative stress, inflammation, and apoptosis in various tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to increase their solubility and facilitate excretion . The metabolic flux of this compound can affect the levels of various metabolites in the cell, potentially leading to metabolic imbalances .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux . The compound tends to accumulate in lipid-rich tissues due to its lipophilic nature, leading to higher concentrations in organs such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, this compound can be found in the nucleus, where it may form adducts with DNA and affect gene expression . The compound’s localization in specific cellular compartments can influence its activity and the resulting cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-methylaniline typically involves a multi-step process:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-methylaniline can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of the bromine atom, the compound can participate in further substitution reactions.

    Oxidation and Reduction: The methyl group attached to the nitrogen can be oxidized or reduced under specific conditions.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide.

Major Products:

    Oxidation: Products may include N-methyl-3-bromoaniline oxide.

    Reduction: Products may include N-methyl-3-bromoaniline.

    Substitution: Products depend on the nucleophile used, such as 3-cyano-N-methylaniline when using potassium cyanide.

Comparison with Similar Compounds

    3-Bromo-N,N-dimethylaniline: Similar structure but with two methyl groups attached to the nitrogen.

    2-Bromo-N-methylaniline: Bromine atom at the second position instead of the third.

    4-Bromo-N-methylaniline: Bromine atom at the fourth position.

Uniqueness: 3-Bromo-N-methylaniline is unique due to the specific positioning of the bromine atom and the methyl group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-bromo-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOSFZXROYRVJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426986
Record name 3-Bromo-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66584-32-5
Record name 3-Bromo-N-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66584-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.6 g (12.7 mmol) of tert-butyl (3-bromophenyl)-N-methylcarbamate, prepared in a manner analogous to Example 1b), are dissolved in 15 ml of dichloromethane. 5 ml of trifluoroacetic acid are added and the reaction mixture is stirred at ambient temperature for 1 hour. The reaction is halted by the addition of 50 ml of a saturated sodium hydrogencarbonate solution and then extraction is carried out with ethyl acetate. The organic phases are combined and dried over sodium sulfate. The solvents are evaporated and then the residue is chromatographed on silica gel (heptane/ethyl acetate 50/50). 2.14 g of 3-bromo-N-methylaniline are obtained in the form of an oil. Yield=90%.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2 g (11.6 mmol) 3-Bromoaniline is dissolved in 15 mL DMF and treated with 716 mg (1.1 eq.) KOH and 0.722 mL (1 eq.) iodomethane under continuous stirring at room temperature for 20 hours. The reaction mixture is extracted with ethyl acetate and water, the combined organic phases are washed with brine and dried with sodium sulfate and evaporated to dryness. The residue is column chromatographed (ethyl acetate/petroleum ether 2:5) to yield after evaporation the desired product as a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
716 mg
Type
reactant
Reaction Step Two
Quantity
0.722 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 3-Bromo-N-methylaniline in the synthesis of aza[1(n)()]metacyclophanes?

A: this compound serves as a crucial starting material for creating aza[1(n)()]metacyclophanes, which are cyclic oligomers of poly(m-aniline) [, ]. The bromine atom and the methyl-substituted amine group in its structure allow it to participate in Palladium(0)-catalyzed amination reactions. This reaction leads to the formation of carbon-nitrogen bonds, effectively linking multiple this compound units to create the desired ring structures.

Q2: How does the ring size of aza[1(n)()]metacyclophanes, synthesized using this compound, affect their properties?

A: Research indicates that the ring size of aza[1(n)()]metacyclophanes significantly influences their spectroscopic and electrochemical properties []. This is because the number of repeating units in the cyclic structure directly impacts the electron delocalization and overall conformation of the molecule. Consequently, variations in ring size lead to distinct absorption/emission spectra and electrochemical behaviors, making them interesting for potential applications in materials science.

Q3: Why are aza[1(n)()]metacyclophanes, derived from this compound, considered potential precursors for cyclophane-based high-spin molecules?

A: Density Functional Theory (DFT) calculations on the trimer and tetramer forms of aza[1(n)()]metacyclophanes, synthesized using this compound, suggest their suitability as precursors for high-spin molecules []. The calculations reveal stable conformations that could potentially facilitate the formation of stable radicals upon further modification. This characteristic makes them attractive targets for developing new materials with unique magnetic properties.

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